2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide (IUPAC name, molecular formula C₂₀H₂₂N₆O₃S) is a triazole-based acetamide derivative. Its structure features a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety attached to a 3,5-dimethoxyphenyl group (Fig. 1). Key identifiers include ChemSpider ID 843632-82-6, MDL number MFCD04015955, and an average molecular mass of 426.50 g/mol .
The molecule’s design combines a heterocyclic triazole scaffold—known for pharmacological versatility—with aromatic and polar substituents that enhance solubility and target binding. The 3,5-dimethoxyphenyl group may contribute to improved bioavailability due to its electron-donating methoxy substituents, while the 4-methylphenyl group adds lipophilicity.
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-12-4-6-13(7-5-12)18-22-23-19(24(18)20)28-11-17(25)21-14-8-15(26-2)10-16(9-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
InChI Key |
FASMJYNIILSEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic conditions to form the triazole ring. This intermediate is then reacted with 4-methylphenylamine to introduce the amino group. The final step involves the acylation of the triazole derivative with 3,5-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has garnered interest in various scientific research applications due to its unique chemical structure and potential pharmacological properties. This article explores its applications in medicinal chemistry, agriculture, and biochemistry, supported by data tables and case studies.
Structural Representation
The structural representation includes a triazole ring that is pivotal for its biological activity. The presence of the sulfanyl group enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole compounds could effectively inhibit the growth of various bacterial strains. The specific compound showed promising results against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, a case study highlighted its effectiveness against breast cancer cells, where it was shown to inhibit cell proliferation and promote cell death via mitochondrial pathways .
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory effects. Research has shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Fungicidal Activity
The compound's triazole structure is known for its fungicidal properties. Field trials have indicated that it can effectively control fungal pathogens in crops, thus enhancing agricultural productivity. A comparative study showed that this compound outperformed several commercial fungicides in terms of efficacy and safety for non-target organisms .
Plant Growth Regulation
Additionally, the compound has been explored as a plant growth regulator. Research indicates that it can enhance growth rates and yield in various crops by modulating hormonal pathways involved in plant development .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, studies have shown that it can inhibit certain kinases involved in cancer progression, providing a biochemical basis for its potential use as a therapeutic agent .
Molecular Interaction Studies
In silico studies have modeled the interactions between this compound and various biological targets. These studies provide insights into its binding affinities and mechanisms of action, which are crucial for drug design and development .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural Modifications and Activity Trends
Key Observations:
Aromatic Substituents :
- The 3,5-dimethoxyphenyl group in the target compound improves solubility compared to chlorinated analogs (e.g., 3,4-dichlorophenyl in ), which may enhance oral bioavailability.
- Pyridinyl () and furan-2-yl () groups introduce heteroatoms that modulate electronic properties and binding affinity.
4-Amino substitution (common in all analogs) is critical for hydrogen bonding with biological targets .
Table 2: Physicochemical Data of Selected Analogs
Key Observations:
- Melting Points : Higher melting points in nitro-substituted analogs (e.g., Compound 18, 273–274°C) suggest stronger intermolecular forces compared to the target compound’s dimethoxy groups .
- Synthetic Feasibility: Yields for triazole-acetamides range from 45–57%, indicating moderate synthetic difficulty. The target compound’s lack of strong electron-withdrawing groups (e.g., NO₂) may simplify synthesis.
Research Findings and Activity Trends
- Anti-Exudative Activity : Derivatives with furan-2-yl substituents exhibit 45–57% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s 3,5-dimethoxyphenyl group may further enhance this activity due to improved solubility.
- Anti-Inflammatory Potential: Chlorinated analogs (e.g., ) show superior activity in inflammation models, but the target compound’s balanced lipophilicity (from 4-methylphenyl) and polarity (from dimethoxy) could optimize tissue penetration .
Biological Activity
The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a member of the triazole family, which has gained attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a triazole ring, an acetamide group, and a sulfanyl moiety, which are known to contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 342.41 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown promising results against various cancer cell lines:
- Cytotoxicity : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be below 100 μM, indicating potent activity .
- Mechanism of Action : The anticancer activity appears to be mediated through apoptosis induction. Studies showed that treatment with the compound increased apoptotic cell numbers and altered mitochondrial membrane potential. Additionally, caspase activation was observed in treated cells, suggesting that the compound triggers intrinsic apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Inhibition zones were measured using standard diffusion methods, confirming the compound's effectiveness as an antimicrobial agent .
- Mechanism of Action : The antimicrobial effects are likely due to the interaction of the sulfanyl group with bacterial cell membranes or specific enzymes involved in bacterial metabolism .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT-116 | 36 | Apoptosis induction |
| Anticancer | HeLa | 34 | Caspase activation |
| Anticancer | MCF-7 | <100 | Mitochondrial membrane potential change |
| Antimicrobial | E. coli | - | Membrane disruption |
| Antimicrobial | S. aureus | - | Enzyme inhibition |
Discussion
The biological activity of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide underscores its potential as a therapeutic agent in oncology and infectious diseases. The triazole scaffold is well-known for its versatility in drug design due to its ability to interact with various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
